

The Role of PF-05175157 in Fatty Acid Metabolism: A Technical Guide

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Compound of Interest		
Compound Name:	PF-05175157	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05175157 is a potent, small-molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, **PF-05175157** effectively blocks the initial, rate-limiting step of de novo lipogenesis (DNL) and modulates fatty acid oxidation. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical findings, and key experimental protocols associated with **PF-05175157**. The document is intended to serve as a resource for researchers and professionals in the fields of metabolic disease, oncology, and drug development.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed step in the synthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is predominantly cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane and is abundant in oxidative tissues such as skeletal muscle and the heart.

Malonyl-CoA serves as a crucial signaling molecule and a substrate for fatty acid synthase (FASN) in the DNL pathway. Additionally, malonyl-CoA allosterically inhibits carnitine



palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β -oxidation. By inhibiting ACC, **PF-05175157** reduces the production of malonyl-CoA, leading to a dual effect: the suppression of fatty acid synthesis and the promotion of fatty acid oxidation.

PF-05175157 was developed to explore the therapeutic potential of systemic ACC inhibition in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1] [2] While showing promise in preclinical models and early clinical studies in reducing DNL, its development was halted for certain indications due to a key safety finding related to thrombocytopenia in humans.[2][3] This guide delves into the scientific data surrounding **PF-05175157**, offering valuable insights into the role of ACC in human physiology and the challenges of systemic metabolic pathway inhibition.

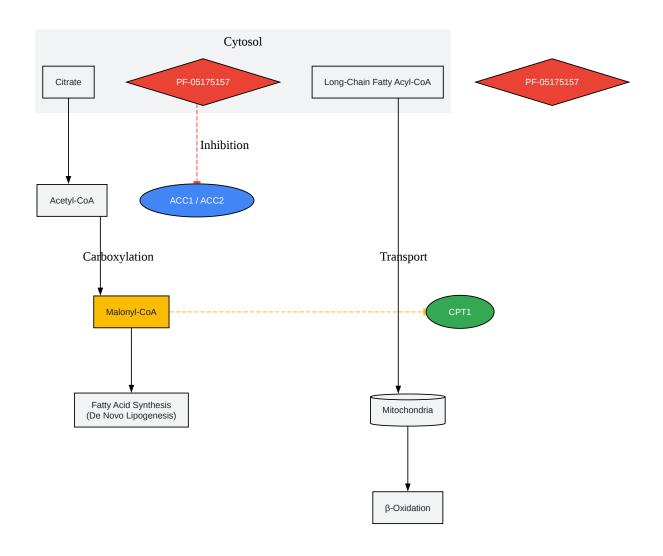
Mechanism of Action

PF-05175157 is a reversible, potent inhibitor of both ACC1 and ACC2.[4] Its mechanism of action is centered on the reduction of malonyl-CoA levels in key metabolic tissues.

Signaling Pathway

The inhibition of ACC by **PF-05175157** directly impacts the fatty acid metabolism pathway as depicted below.





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Figure 1: Mechanism of Action of PF-05175157.

Quantitative Data



The following tables summarize the key quantitative data for **PF-05175157** from in vitro and in vivo studies.

Table 1: In Vitro Potency of PF-05175157

Target	Species	IC50 (nM)	Reference
ACC1	Human	27.0	[5][6]
ACC2	Human	33.0	[5][6]
ACC1	Rat	23.5	[5][6]
ACC2	Rat	50.4	[5][6]

Table 2: In Vivo Efficacy of PF-05175157 in Rats

Parameter	Tissue	Effect	Reference
Malonyl-CoA Levels	Skeletal Muscle (Quadriceps)	76% reduction	[5]
Malonyl-CoA Levels	Liver	89% reduction	[5]
Oral Bioavailability (3 mg/kg)	-	40%	[5]
Oral Bioavailability (50 mg/kg)	-	106% (suggests saturation of clearance)	[5]

Table 3: Clinical Pharmacodynamics of PF-05175157 in Healthy Volunteers



Dose	Change in Platelet Count from Baseline	Study Duration	Reference
30 mg QD	Dose-dependent decrease	14 days	[3]
100 mg QD	Dose-dependent decrease	14 days	[3]
200 mg QD	Dose-dependent decrease	14 days	[3]
100 mg BID	Dose-dependent decrease	14 days	[3]
200 mg BID	Reversible decrease	14 days	[3]

Note: Specific Cmax, Tmax, and half-life data from human clinical trials are not publicly available.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize ACC inhibitors like **PF-05175157**.

ACC Enzyme Inhibition Assay (Radiometric)

This assay determines the in vitro potency (IC50) of a compound against ACC1 and ACC2.

- Principle: The assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻)
 into malonyl-CoA in the presence of acetyl-CoA, ATP, and the ACC enzyme.
- Materials:
 - Recombinant human or rat ACC1 and ACC2 enzymes
 - Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, and DTT)
 - Substrates: Acetyl-CoA, ATP



- Radiolabeled substrate: [14C]Sodium bicarbonate
- Test compound (PF-05175157) at various concentrations
- Scintillation cocktail and vials
- Scintillation counter
- Procedure:
 - Prepare serial dilutions of PF-05175157.
 - In a reaction plate, combine the assay buffer, ACC enzyme, and the test compound or vehicle control.
 - Initiate the reaction by adding the substrate mixture containing acetyl-CoA, ATP, and [14C]HCO3-.
 - Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
 - Stop the reaction by adding an acid (e.g., HCl) to remove unincorporated [¹⁴C]HCO₃⁻ as [¹⁴C]CO₂.
 - Transfer the reaction mixture to a scintillation vial containing scintillation cocktail.
 - Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
 - Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the data to a dose-response curve.

De Novo Lipogenesis (DNL) Assay in Hepatocytes

This cellular assay measures the effect of a compound on the rate of new fatty acid synthesis.

Principle: The assay quantifies the incorporation of a radiolabeled precursor, such as
[14C]acetate, into newly synthesized lipids within cultured hepatocytes.



· Materials:

- Primary hepatocytes or a suitable hepatocyte cell line
- Cell culture medium and supplements
- Radiolabeled precursor: [14C]Acetate
- Test compound (PF-05175157) at various concentrations
- Lipid extraction solvents (e.g., hexane/isopropanol)
- Scintillation counter

Procedure:

- Plate hepatocytes and allow them to adhere and recover.
- Treat the cells with various concentrations of PF-05175157 or vehicle control for a specified pre-incubation period.
- Add [14C]acetate to the culture medium and incubate for a defined period to allow for lipid synthesis.
- Wash the cells to remove unincorporated radiolabel.
- Lyse the cells and extract the total lipids using an appropriate solvent system.
- Quantify the radioactivity in the lipid extract using a scintillation counter.
- Normalize the radioactivity to the protein content of the cell lysate.
- Calculate the percentage of DNL inhibition at each compound concentration.

Measurement of Malonyl-CoA in Tissue Samples

This protocol describes the quantification of malonyl-CoA levels in tissue samples from preclinical studies.



 Principle: Tissue extracts are prepared and analyzed by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to separate and quantify malonyl-CoA.

Materials:

- Frozen tissue samples (e.g., liver, skeletal muscle)
- Homogenization buffer
- Internal standard (e.g., [¹³C₃]malonyl-CoA)
- Protein precipitation agent (e.g., perchloric acid)
- HPLC system with a suitable column (e.g., C18)
- Mass spectrometer

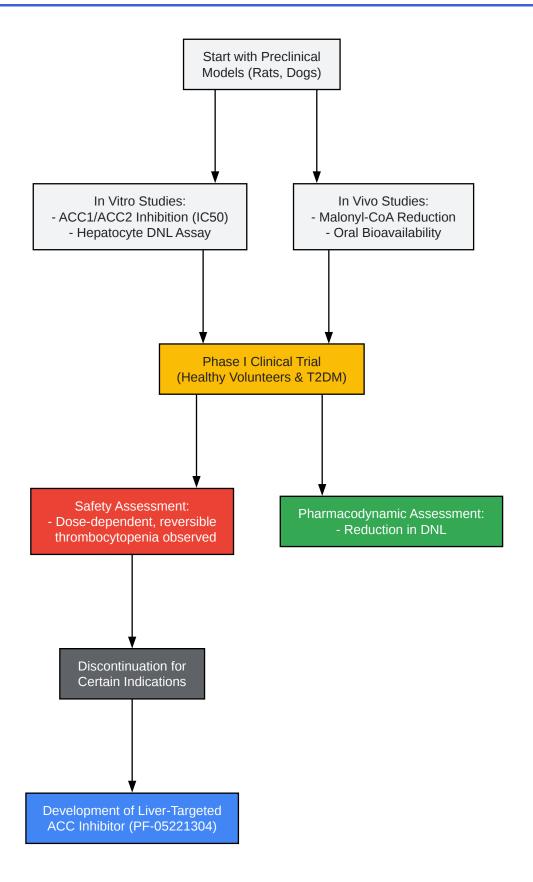
Procedure:

- Homogenize the frozen tissue sample in a cold buffer containing an internal standard.
- Precipitate the proteins from the homogenate.
- Centrifuge the sample to pellet the precipitated proteins.
- Analyze the supernatant containing the small molecule metabolites by HPLC-MS.
- Separate malonyl-CoA from other metabolites using a specific HPLC gradient.
- Detect and quantify malonyl-CoA and the internal standard using the mass spectrometer in selected reaction monitoring (SRM) mode.
- Calculate the concentration of malonyl-CoA in the tissue sample based on the ratio of the analyte to the internal standard and a standard curve.

Visualizations

The following diagrams illustrate key concepts related to **PF-05175157** and its investigation.

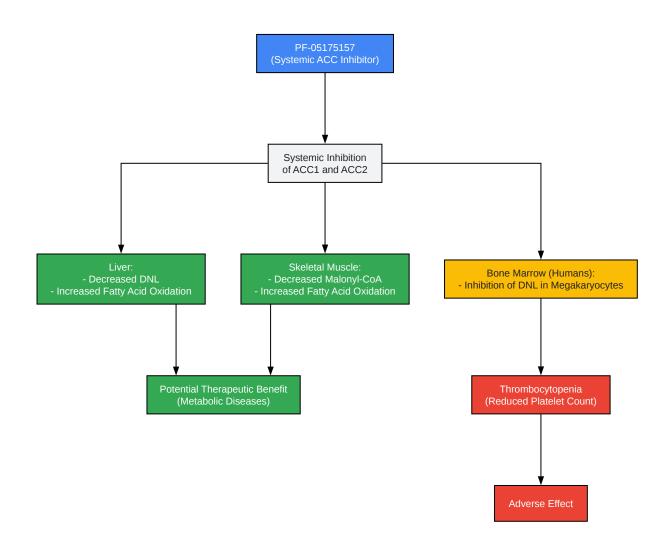




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Figure 2: Development Workflow of PF-05175157.





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Figure 3: Physiological Effects of PF-05175157.

Conclusion

PF-05175157 is a well-characterized, potent dual inhibitor of ACC1 and ACC2 that has played a significant role in advancing our understanding of the role of de novo lipogenesis in human health and disease. Preclinical studies robustly demonstrated its ability to inhibit ACC and



reduce malonyl-CoA levels, leading to decreased fatty acid synthesis and increased fatty acid oxidation. However, the clinical development of **PF-05175157** highlighted a critical species-specific difference in the role of DNL in platelet production, with systemic ACC inhibition leading to reversible thrombocytopenia in humans. This key finding led to the discontinuation of its development for certain indications and spurred the development of liver-targeted ACC inhibitors, such as PF-05221304, to mitigate this on-target, off-tissue adverse effect. The story of **PF-05175157** serves as a valuable case study for drug development professionals, emphasizing the importance of understanding the systemic effects of targeting fundamental metabolic pathways. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of ACC inhibition.

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